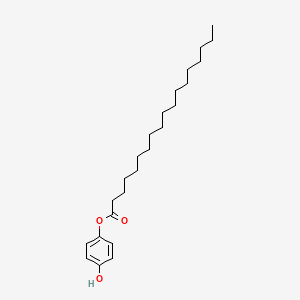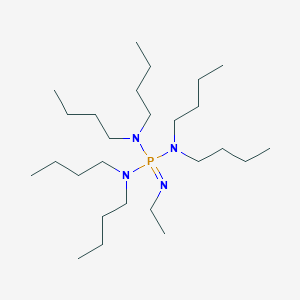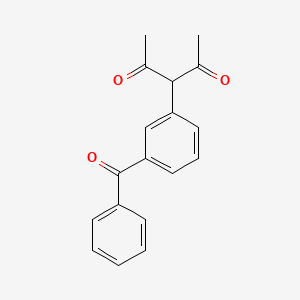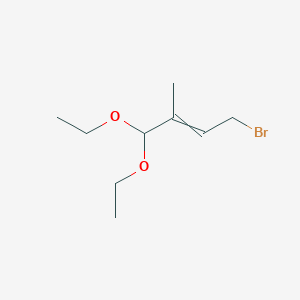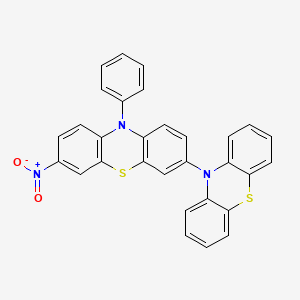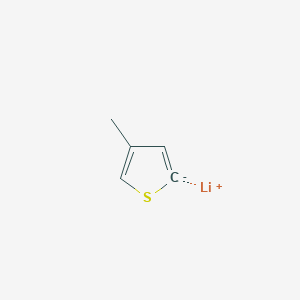![molecular formula C22H24N2O B14415957 N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide CAS No. 83076-38-4](/img/structure/B14415957.png)
N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide is an organic compound belonging to the class of amides This compound features a naphthalene ring system substituted with a carboxamide group, which is further substituted with a diethylamino group and a methyl(phenyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes a Friedel-Crafts acylation to introduce a carboxamide group at the 1-position.
Substitution Reactions: The carboxamide group is then substituted with a diethylamino group through nucleophilic substitution.
Introduction of the Methyl(phenyl)amino Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-throughput screening methods can optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated naphthalene derivatives.
Scientific Research Applications
N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The aromatic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-2-[methyl(phenyl)amino]benzamide: Similar structure but with a benzene ring instead of a naphthalene ring.
N,N-Diethyl-2-[methyl(phenyl)amino]anthracene-1-carboxamide: Similar structure but with an anthracene ring instead of a naphthalene ring.
Uniqueness
N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide is unique due to its naphthalene ring system, which provides distinct electronic and steric properties compared to benzene or anthracene derivatives. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
CAS No. |
83076-38-4 |
|---|---|
Molecular Formula |
C22H24N2O |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N,N-diethyl-2-(N-methylanilino)naphthalene-1-carboxamide |
InChI |
InChI=1S/C22H24N2O/c1-4-24(5-2)22(25)21-19-14-10-9-11-17(19)15-16-20(21)23(3)18-12-7-6-8-13-18/h6-16H,4-5H2,1-3H3 |
InChI Key |
NINTXUCAMWJKEK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC2=CC=CC=C21)N(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol](/img/structure/B14415876.png)
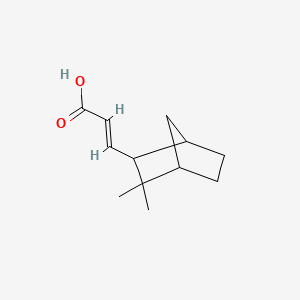
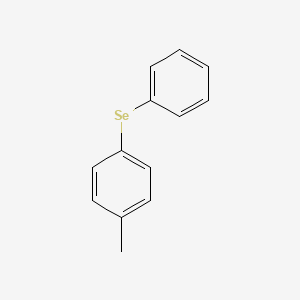
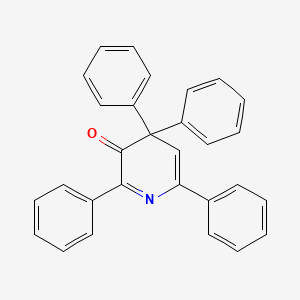
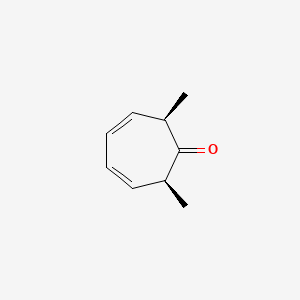
![3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol](/img/structure/B14415906.png)
